2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol

Description

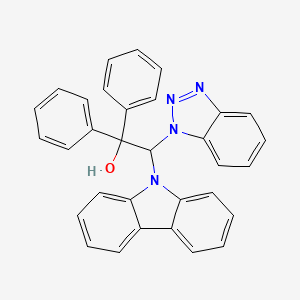

This compound features a central ethan-1-ol backbone substituted with benzotriazole, carbazole, and two phenyl groups. The diphenyl groups enhance steric bulk and hydrophobicity, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-2-carbazol-9-yl-1,1-diphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N4O/c37-32(23-13-3-1-4-14-23,24-15-5-2-6-16-24)31(36-30-22-12-9-19-27(30)33-34-36)35-28-20-10-7-17-25(28)26-18-8-11-21-29(26)35/h1-22,31,37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGSNYTFKQSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7N=N6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1,1-diphenylethan-1-ol , also known as Benzotriazole derivative , is a complex organic molecule that has garnered attention for its biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 402.457 g/mol. Its structure incorporates a benzotriazole moiety linked to a carbazole and diphenylethanol framework, contributing to its diverse biological activities.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. A study highlighted the bactericidal effects of various benzotriazole compounds against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Activity | Bacterial Strains Tested |

|---|---|---|

| Benzotriazole Derivative | Bactericidal | Bacillus subtilis, Escherichia coli |

| N-acyl-1H-benzotriazoles | Antimicrobial | Pseudomonas fluorescens, Xanthomonas campestris |

The results demonstrated that certain derivatives showed micromolar activity against these strains, suggesting their potential as effective antimicrobial agents .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been explored. A notable finding was that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) against Candida albicans ranging from 1.6 μg/ml to 25 μg/ml. The introduction of hydrophobic groups enhanced antifungal activity:

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| Benzotriazole Derivative A | 12.5 | Aspergillus niger |

| Benzotriazole Derivative B | 25 | Candida albicans |

These results indicate that modifications to the benzotriazole structure can significantly influence antifungal efficacy .

Anticancer Activity

Emerging studies suggest that benzotriazole derivatives may possess anticancer properties. For example, compounds have been tested for their ability to inhibit cell proliferation in various cancer cell lines. One study reported:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzotriazole Derivative C | HeLa (cervical cancer) | 15 |

| Benzotriazole Derivative D | MCF-7 (breast cancer) | 20 |

These findings underscore the need for further investigation into the mechanisms underlying these anticancer effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of novel oxazolidinone derivatives containing benzotriazole were synthesized and evaluated for antimicrobial activity against Escherichia coli and Staphylococcus aureus. The study concluded that specific structural modifications led to enhanced antimicrobial potency.

Case Study 2: Antifungal Screening

A comprehensive screening of benzotriazole derivatives against fungal pathogens revealed that compounds with bulky hydrophobic groups exhibited superior antifungal activity compared to their smaller counterparts. This study provided insights into structure-activity relationships critical for drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-Benzotriazol-1-yl-3-carbazol-9-yl-propan-2-ol (C₂₁H₁₈N₄O)

- Key Differences :

- Backbone: Propan-2-ol instead of ethan-1-ol.

- Substituents: Lacks diphenyl groups; benzotriazole and carbazole are separated by a three-carbon chain.

- Lower molecular weight (342.40 g/mol vs. ~434 g/mol estimated for the target compound) may affect crystallinity and thermal stability.

9-((1-(Pyridin-3-yl-methyl)-1H-1,2,3-triazol-4-yl)methyl)-9H-carbazole (C₂₃H₁₉N₅)

- Key Differences :

- Triazole linked to pyridin-3-yl-methyl instead of benzotriazole.

- Shorter linker (methyl group) between carbazole and triazole.

- Implications :

1-(4-Benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol (C₂₆H₂₉N₃O)

- Key Differences :

- Piperazine replaces benzotriazole, introducing basic nitrogen atoms.

- Benzyl group adds flexibility and lipophilicity.

- Implications: Increased basicity may enhance solubility in acidic environments. Potential for CNS applications due to piperazine’s prevalence in neuroactive compounds .

Functional Analogues

Carbazole-Triazole Hybrids in OLEDs

- Example: 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile

- Comparison: Phenoxazine and benzonitrile substituents improve charge transport in OLEDs. The target compound’s benzotriazole and diphenyl groups may similarly stabilize excited states but lack direct evidence in OLED contexts .

Carbazole Derivatives as Enzyme Inhibitors

- Example: 2-(4-((9H-Carbazol-9-yl)methyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromo-4-hydroxyphenyl)ethanone (IC₅₀ = 1.0 μM)

- Comparison: Ethanol backbone vs. ethanone in the analogue. Target compound’s diphenyl groups may hinder enzyme binding compared to the bromo-hydroxyphenyl group in the analogue .

Tabulated Comparison

*Estimated based on structural similarity.

Research Findings and Implications

- Biological Activity : Benzotriazole-carbazole hybrids (e.g., ) show promise in enzyme inhibition, but the target compound’s diphenyl groups may require optimization for bioavailability.

- Synthesis Challenges : Longer backbones (e.g., ethan-1-ol vs. propan-2-ol) may complicate crystallization, as seen in SHELX-refined structures ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.